molecular formula C15H15NO4S B2709383 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351621-65-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2709383
CAS No.: 1351621-65-2
M. Wt: 305.35
InChI Key: TURUJKWHQYHKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1351621-65-2) is a synthetic small molecule with a molecular formula of C15H15NO4S and a molecular weight of 305.4 g/mol . Its structure incorporates a benzo[d][1,3]dioxole (piperonyl) moiety linked via a carboxamide group to a hydroxyalkyl thiophene scaffold. This specific architecture is found in compounds investigated as modulators of ATP-Binding Cassette (ABC) transporters, indicating potential research applications in cellular transport mechanisms and related diseases . Furthermore, structurally related compounds featuring the benzo[d][1,3]dioxole-5-carboxamide group have been explored as potential Transient Receptor Potential Vanilloid 4 (TRPV4) channel antagonists, which are relevant targets for respiratory conditions and pulmonary edema . The presence of the thiophene ring, a common heterocycle in medicinal chemistry, contributes to the compound's pharmacophore profile and may influence its binding affinity and metabolic stability. This reagent is intended for research and development purposes in chemical biology and drug discovery. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-15(18,13-3-2-6-21-13)8-16-14(17)10-4-5-11-12(7-10)20-9-19-11/h2-7,18H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURUJKWHQYHKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with notable biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves several multi-step organic reactions. The general synthetic route includes:

  • Preparation of the Benzamide Core : This is often achieved through electrophilic substitution reactions.
  • Introduction of the Thiophene Ring : This is done via coupling reactions.
  • Hydroxylation : The hydroxy group is introduced through specific hydroxylation steps.

These synthetic methods are optimized for high yields and purity, often employing catalysts and controlled reaction conditions to enhance efficiency .

2.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer). In comparison, the standard drug doxorubicin had IC50 values ranging from 4.56 to 8.29 µM across these cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG22.38
Compound AHCT1161.54
Compound AMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

The mechanisms through which these compounds exert their anticancer effects include inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via the mitochondrial pathway, and modulation of cell cycle progression .

2.2 Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that derivatives of this compound can significantly reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses .

3. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxicity of various derivatives on human cancer cell lines using the SRB assay, revealing that many compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Inflammatory Response Assessment : Another study assessed the impact of related compounds on mouse splenocytes in inflammatory models, demonstrating a significant reduction in inflammatory markers at concentrations as low as 100 nM .

4. Conclusion

This compound represents a promising candidate in the development of new anticancer and anti-inflammatory therapies. Its ability to selectively target cancer cells while minimizing effects on normal cells underscores its potential utility in clinical applications.

Further research is warranted to explore its full pharmacological profile and mechanisms of action, which could pave the way for novel therapeutic strategies in oncology and inflammation-related diseases.

Scientific Research Applications

Anticancer Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has shown promising results in anticancer research. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation.

Case Studies

A study demonstrated that specific derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess notable antimicrobial activities. These compounds have been tested against various bacterial strains and fungi.

Case Studies

In vitro studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for addressing antibiotic resistance challenges .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Case Studies

Research indicates that this compound can protect cellular components from oxidative damage, supporting its potential use in formulations aimed at preventing oxidative stress-related conditions .

Comparative Summary of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerHDAC inhibition; G2 phase arrestSignificant tumor growth inhibition in models
AntimicrobialMembrane disruption; enzyme inhibitionPotent activity against multiple bacterial strains
AntioxidantFree radical scavenging; enhancement of antioxidant enzymesProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on structural features, biological activity, metabolism, and regulatory status.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application Potency/Activity Metabolic Pathway Regulatory Status
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide 2-hydroxy-2-(thiophen-2-yl)propyl Not reported Unknown (theoretical similarity to umami agonists) Likely hepatic oxidation (predicted) Not evaluated
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Umami flavor enhancer 1000× more potent than MSG in umami receptor activation Rapid oxidative metabolism in vitro FEMA GRAS (FEMA 4232)
S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) Benzamide 1-methoxy-4-methylpentan-2-yl, 3,4-dimethyl Umami flavor enhancer Comparable to S807 in umami receptor potency Rapid oxidative metabolism in vitro FEMA GRAS
A11 (N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide) Benzo[d][1,3]dioxole-5-carboxamide Biphenyl-furan hybrid Research compound (unpublished) Not reported; structural focus on aromatic stacking interactions Unknown Experimental

Structural Differences and Implications

  • Thiophene vs. Thiophene’s sulfur atom may alter metabolic stability or receptor binding compared to aliphatic analogs .
  • Hydroxyl Group: The 2-hydroxypropyl substituent may enhance solubility but could also increase susceptibility to phase II metabolism (e.g., glucuronidation), unlike S807’s non-polar heptan-4-yl group .

Metabolic Pathways

  • Oxidative Metabolism : S807 and S9229 undergo rapid cytochrome P450-mediated oxidation in human and rat liver microsomes. The target compound’s hydroxyl group and thiophene ring may shift metabolic pathways toward sulfation or glucuronidation, as seen in structurally related flavorants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.